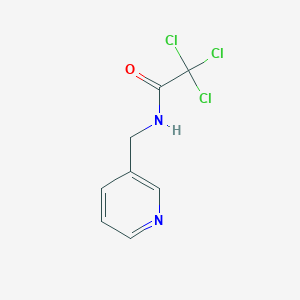

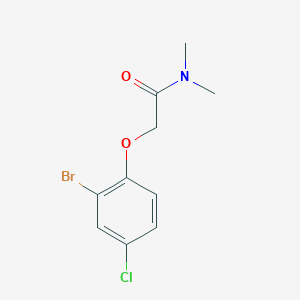

![molecular formula C9H10N2O2 B5880010 6-[2-hydroxy-1-(hydroxymethyl)ethyl]nicotinonitrile](/img/structure/B5880010.png)

6-[2-hydroxy-1-(hydroxymethyl)ethyl]nicotinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-[2-hydroxy-1-(hydroxymethyl)ethyl]nicotinonitrile, also known as 6-Hydroxynicotinamide riboside (6-HNR), is a novel small molecule that has gained significant attention in recent years due to its potential applications in the field of medicine and scientific research. This compound is a derivative of nicotinamide riboside, which is a precursor of nicotinamide adenine dinucleotide (NAD+), a coenzyme that plays a crucial role in cellular metabolism and energy production.

Aplicaciones Científicas De Investigación

6-HNR has been shown to have several potential applications in scientific research. One of the most significant applications is its ability to increase NAD+ levels in cells. NAD+ is a coenzyme that plays a crucial role in cellular metabolism and energy production. It is involved in several important cellular processes, including DNA repair, gene expression, and cell signaling. Studies have shown that increasing NAD+ levels can have several beneficial effects on cellular function, including improved mitochondrial function, increased resistance to oxidative stress, and enhanced DNA repair.

Mecanismo De Acción

The mechanism of action of 6-HNR involves its conversion to nicotinamide mononucleotide (NMN) by the enzyme nicotinamide riboside kinase (NRK). NMN is then converted to NAD+ by the enzyme nicotinamide mononucleotide adenylyltransferase (NMNAT). This process results in an increase in cellular NAD+ levels, which can have several beneficial effects on cellular function.

Biochemical and Physiological Effects

Several studies have investigated the biochemical and physiological effects of 6-HNR. One study showed that 6-HNR supplementation can improve mitochondrial function and increase resistance to oxidative stress in muscle cells. Another study showed that 6-HNR can enhance DNA repair and increase lifespan in mice. Additionally, 6-HNR has been shown to improve glucose metabolism and insulin sensitivity in obese and diabetic mice.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 6-HNR for lab experiments is its ability to increase cellular NAD+ levels without affecting other cellular processes. This makes it an ideal tool for studying the effects of NAD+ on cellular function. However, one limitation of 6-HNR is its relatively high cost compared to other NAD+ precursors such as nicotinamide riboside.

Direcciones Futuras

There are several future directions for research on 6-HNR. One area of interest is its potential applications in the treatment of age-related diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential applications in the field of sports medicine, where it may be used to enhance athletic performance and improve recovery from injury. Additionally, further research is needed to investigate the long-term effects of 6-HNR supplementation and to optimize its synthesis and purification methods.

Métodos De Síntesis

The synthesis of 6-HNR involves the reaction of nicotinamide riboside with formaldehyde and hydrogen cyanide in the presence of a catalyst. This method was first described by Bieganowski and Brenner in 2004 and has since been optimized by several research groups. The yield of this reaction is typically high, and the purity of the resulting compound can be achieved through various purification techniques such as column chromatography and recrystallization.

Propiedades

IUPAC Name |

6-(1,3-dihydroxypropan-2-yl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c10-3-7-1-2-9(11-4-7)8(5-12)6-13/h1-2,4,8,12-13H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZTLWNGPIHXJQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C#N)C(CO)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5656697 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4,7-dimethyl-2-oxo-2H-chromen-6-yl)amino]-4-oxo-2-butenoic acid](/img/structure/B5879930.png)

![N-{4-[(2-fluorobenzyl)oxy]benzyl}aniline](/img/structure/B5879944.png)

![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5879973.png)

![2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5879980.png)

![7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5879984.png)

![N-(4-acetylphenyl)-N'-[2-(3-chlorophenyl)ethyl]thiourea](/img/structure/B5879992.png)

![2-[3-(3,4-dichlorophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5879997.png)

![2-[4-(1-pyrenylmethyl)-1-piperazinyl]ethanol](/img/structure/B5879999.png)

![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5880000.png)